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Compound of Interest

Compound Name: 5-Chloroisoquinolin-6-ol

Cat. No.: B1497199 Get Quote

For researchers, medicinal chemists, and professionals in drug development, a profound

understanding of the structural and electronic properties of novel heterocyclic compounds is

paramount. 5-Chloroisoquinolin-6-ol stands as a significant scaffold, with the isoquinoline

core being a prominent feature in a vast array of biologically active compounds and natural

products. The strategic placement of a chloro group at the C-5 position and a hydroxyl group at

the C-6 position is anticipated to substantially modulate its physicochemical and

pharmacological profile.

This technical guide provides a comprehensive, synthesized overview of the expected

spectroscopic signature of 5-Chloroisoquinolin-6-ol. As direct, comprehensive experimental

data for this specific molecule is not widely published, this document leverages established

spectroscopic principles and data from analogous structures to predict its characteristics across

Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared (IR), and Ultraviolet-

Visible (UV-Vis) spectroscopy. Each section delves into the causality behind the predicted data,

offering field-proven insights into experimental design and data interpretation, and providing

detailed, self-validating protocols for empirical verification.

dot graph "5_Chloroisoquinolin_6_ol" { layout=neato; node [shape=plaintext]; edge

[style=solid];

N1 [label="N", pos="0,1.5!"]; C1 [label="C", pos="-1.2,0.75!"]; C3 [label="C", pos="1.2,0.75!"];

C4 [label="C", pos="1.2,-0.75!"]; C4a [label="C", pos="0,-1.5!"]; C5 [label="C",

pos="-1.2,-0.75!"]; C6 [label="C", pos="-2.4,0!"]; C7 [label="C", pos="-2.4,-1.5!"]; C8 [label="C",
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pos="-1.2,-2.25!"]; C8a [label="C", pos="0,0!"]; Cl [label="Cl", pos="-3.6,0.75!"]; O [label="O",

pos="-3.6,-2.25!"]; H_O [label="H", pos="-4.2,-2.75!"];

H1 [label="H", pos="-1.8,1.25!"]; H3 [label="H", pos="1.8,1.25!"]; H4 [label="H",

pos="1.8,-1.25!"]; H7 [label="H", pos="-3.0,-0.75!"]; H8 [label="H", pos="-1.2,-3.0!"];

N1 -- C1; C1 -- C8a; C8a -- N1; C8a -- C4a; C4a -- C4; C4 -- C3; C3 -- N1; C4a -- C5; C5 -- C6;

C6 -- C7; C7 -- C8; C8 -- C8a; C5 -- Cl; C6 -- O; O -- H_O;

C1 -- H1; C3 -- H3; C4 -- H4; C7 -- H7; C8 -- H8; } Caption: Chemical Structure of 5-
Chloroisoquinolin-6-ol.

Part 1: Nuclear Magnetic Resonance (NMR)
Spectroscopy
NMR spectroscopy is the cornerstone for the definitive structural elucidation of organic

molecules, providing unparalleled insight into the atomic framework. For 5-Chloroisoquinolin-
6-ol, both ¹H and ¹³C NMR will offer a distinct fingerprint, shaped by the unique electronic

environment of the fused heterocyclic system and its substituents.

¹H NMR Spectroscopy: A Proton's Perspective
The ¹H NMR spectrum is anticipated to reveal five distinct signals in the aromatic region,

corresponding to the five protons on the isoquinoline core, in addition to a signal for the

hydroxyl proton. The chemical shifts are governed by the anisotropic effects of the aromatic

rings and the electronic influence of the nitrogen atom, the chloro group (electron-withdrawing),

and the hydroxyl group (electron-donating).

Predicted ¹H NMR Data (in DMSO-d₆)
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Proton
Predicted Chemical
Shift (δ, ppm)

Multiplicity
Coupling Constant
(J, Hz)

H-1 ~9.0 - 9.2 s -

H-3 ~7.6 - 7.8 d ~5-6

H-4 ~8.4 - 8.6 d ~5-6

H-7 ~7.4 - 7.6 d ~8-9

H-8 ~7.2 - 7.4 d ~8-9

6-OH ~9.5 - 10.5 s (broad) -

Expertise & Causality:

H-1 and H-3/H-4: The protons on the pyridine ring (H-1, H-3, H-4) are deshielded due to the

electron-withdrawing effect of the nitrogen atom, thus appearing at a lower field. H-1, being

adjacent to the nitrogen, is expected to be the most deshielded. H-3 and H-4 will exhibit a

doublet splitting pattern due to their coupling with each other.

H-7 and H-8: The protons on the benzene ring are influenced by both the chloro and

hydroxyl substituents. The hydroxyl group at C-6 is electron-donating, which would typically

shield adjacent protons. However, the overall electronic environment of the fused ring

system will result in their appearance in the aromatic region. They are expected to show

doublet splitting from coupling to each other.

6-OH: The hydroxyl proton signal is expected to be a broad singlet, and its chemical shift can

be highly dependent on concentration and temperature due to hydrogen bonding. In a polar

aprotic solvent like DMSO, this peak is often more distinct than in CDCl₃.

Experimental Protocol: ¹H NMR Spectroscopy
Sample Preparation: Dissolve approximately 5-10 mg of 5-Chloroisoquinolin-6-ol in 0.6-0.7

mL of deuterated dimethyl sulfoxide (DMSO-d₆).[1] Add a small amount of tetramethylsilane

(TMS) as an internal standard (δ 0.00 ppm).

Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.[2]
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Acquisition Parameters:

Set the spectral width to cover a range of 0 to 12 ppm.

Employ a standard 90° pulse angle.

Set the relaxation delay to 2-5 seconds to ensure full relaxation of all protons.

Acquire a sufficient number of scans (typically 16-64) to achieve an adequate signal-to-

noise ratio.

Data Processing:

Apply Fourier transformation to the Free Induction Decay (FID).

Perform phase and baseline corrections.

Reference the spectrum to the TMS signal at 0.00 ppm.

Integrate all signals to determine the relative number of protons.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
The proton-decoupled ¹³C NMR spectrum will display nine distinct signals, one for each carbon

atom in the isoquinoline framework. The chemical shifts are highly sensitive to the local

electronic environment, providing a clear map of the molecule's carbon skeleton.

Predicted ¹³C NMR Data (in DMSO-d₆)
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Carbon Predicted Chemical Shift (δ, ppm)

C-1 ~150 - 155

C-3 ~120 - 125

C-4 ~135 - 140

C-4a ~125 - 130

C-5 ~128 - 133

C-6 ~155 - 160

C-7 ~115 - 120

C-8 ~110 - 115

C-8a ~140 - 145

Expertise & Causality:

Carbons bonded to Heteroatoms: C-6, being attached to the highly electronegative oxygen

atom, is expected to be the most downfield signal. C-5, bonded to chlorine, will also be

significantly deshielded. C-1 and C-8a, adjacent to the nitrogen, will also appear at a lower

field.[3]

Quaternary Carbons: The quaternary carbons (C-4a, C-5, C-6, and C-8a) will generally show

weaker signals compared to the protonated carbons due to the lack of Nuclear Overhauser

Effect (NOE) enhancement.[3]

Experimental Protocol: ¹³C NMR Spectroscopy
Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer, observing at the

corresponding ¹³C frequency (e.g., 100 MHz for a 400 MHz instrument).

Acquisition Parameters:

Employ a proton-decoupled pulse sequence.
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Set the spectral width to cover a range of 0 to 180 ppm.

Use a relaxation delay of 2-5 seconds.

Acquire a larger number of scans (e.g., 1024 or more) to achieve a good signal-to-noise

ratio, as the ¹³C nucleus is much less sensitive than ¹H.

Data Processing:

Apply Fourier transformation, phase correction, and baseline correction.

Reference the spectrum to the solvent peak (DMSO-d₆ at δ 39.5 ppm).

Part 2: Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique that provides information about the mass

and fragmentation pattern of a molecule.[4] For 5-Chloroisoquinolin-6-ol, high-resolution

mass spectrometry (HRMS) will confirm the elemental composition, while tandem mass

spectrometry (MS/MS) will reveal characteristic fragmentation pathways.

Predicted Mass Spectrometry Data (Electron Ionization - EI)

m/z Predicted Identity Notes

179/181 [M]⁺˙

Molecular ion peak with a ~3:1

isotopic ratio, characteristic of

one chlorine atom.

150/152 [M-CHO]⁺ Loss of a formyl radical.

144 [M-Cl]⁺ Loss of a chlorine radical.

116 [M-Cl-CO]⁺

Subsequent loss of carbon

monoxide from the [M-Cl]⁺

fragment.

Expertise & Causality:
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Molecular Ion Peak: The most critical piece of information is the molecular ion peak ([M]⁺˙).

Due to the presence of chlorine, this will appear as a pair of peaks (M and M+2) with a

relative intensity ratio of approximately 3:1, which is a definitive indicator of a

monochlorinated compound.[5]

Fragmentation Pathways: Isoquinoline alkaloids exhibit characteristic fragmentation patterns.

[6][7] Common fragmentations for this molecule would likely involve the loss of the chlorine

atom and fragmentation of the ring system, potentially involving the loss of small neutral

molecules like CO or HCN. The fragmentation will be dictated by the stability of the resulting

carbocations and radical species.

[M]⁺˙
m/z 179/181

[M-Cl]⁺
m/z 144

- Cl•

[M-Cl-CO]⁺
m/z 116

- CO

Click to download full resolution via product page

Experimental Protocol: Mass Spectrometry
Sample Preparation: Prepare a dilute solution of the compound (~10 µg/mL) in a suitable

volatile solvent like methanol or acetonitrile.[8]

Instrumentation: Utilize a high-resolution mass spectrometer, such as a Quadrupole Time-of-

Flight (Q-TOF) or Orbitrap instrument, equipped with an appropriate ionization source (e.g.,
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Electrospray Ionization - ESI, or Electron Ionization - EI).

Acquisition Parameters (ESI+):

Infuse the sample solution into the ion source at a constant flow rate (e.g., 5-10 µL/min).

Optimize ion source parameters (e.g., capillary voltage, cone voltage, desolvation gas

temperature, and flow rate) to maximize the signal of the protonated molecule [M+H]⁺.

Acquire full scan mass spectra over a relevant m/z range (e.g., 50-500).

For fragmentation studies (MS/MS), select the precursor ion ([M+H]⁺) and subject it to

collision-induced dissociation (CID) with an inert gas (e.g., argon) at varying collision

energies.

Data Analysis:

Determine the accurate mass of the molecular ion to confirm the elemental formula

(C₉H₆ClNO).

Analyze the MS/MS spectrum to identify fragment ions and propose fragmentation

pathways.

Part 3: Infrared (IR) Spectroscopy
IR spectroscopy probes the vibrational frequencies of functional groups within a molecule.[9]

The IR spectrum of 5-Chloroisoquinolin-6-ol will be characterized by absorptions

corresponding to the O-H, aromatic C-H, C=C, C=N, and C-Cl bonds.

Predicted IR Data
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Wavenumber (cm⁻¹) Vibration Type Intensity

3200 - 3600 O-H stretch (H-bonded) Strong, Broad

3000 - 3100 Aromatic C-H stretch Medium

1550 - 1650
C=C and C=N stretch

(aromatic)
Medium to Strong

1200 - 1300 C-O stretch (phenol) Strong

700 - 800 C-Cl stretch Medium

Expertise & Causality:

O-H Stretch: The most prominent feature will likely be a broad, strong absorption in the

3200-3600 cm⁻¹ region, characteristic of a hydrogen-bonded hydroxyl group.[10]

Aromatic Stretches: The aromatic C-H stretching vibrations will appear just above 3000

cm⁻¹. The C=C and C=N stretching vibrations within the fused ring system will give rise to a

series of bands in the 1550-1650 cm⁻¹ region.

C-O and C-Cl Stretches: A strong band corresponding to the C-O stretching of the phenolic

group is expected around 1200-1300 cm⁻¹. The C-Cl stretch will appear in the fingerprint

region, typically between 700 and 800 cm⁻¹.

Experimental Protocol: FT-IR Spectroscopy
Sample Preparation (ATR):

Ensure the Attenuated Total Reflectance (ATR) crystal is clean by wiping it with a suitable

solvent (e.g., isopropanol) and allowing it to dry completely.

Place a small amount of the solid 5-Chloroisoquinolin-6-ol sample directly onto the ATR

crystal.

Apply pressure using the anvil to ensure good contact between the sample and the

crystal.[11]
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Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.

Acquisition Parameters:

Collect a background spectrum of the clean, empty ATR crystal. This will be automatically

subtracted from the sample spectrum.

Acquire the sample spectrum over a range of 4000 to 400 cm⁻¹.

Set the resolution to 4 cm⁻¹.

Co-add 16-32 scans to improve the signal-to-noise ratio.[1]

Data Analysis:

Label the major absorption bands and assign them to the corresponding functional group

vibrations.

Part 4: Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule.

[12] For conjugated aromatic systems like 5-Chloroisoquinolin-6-ol, the spectrum is

characterized by intense absorptions in the UV region, corresponding to π → π* transitions.

Predicted UV-Vis Data (in Ethanol)

λₘₐₓ (nm) Electronic Transition

~220 - 240 π → π

~270 - 290 π → π

~320 - 340 π → π*

Expertise & Causality:

π → π Transitions:* The extended π-electron system of the isoquinoline core gives rise to

multiple absorption bands.[13] Similar to quinoline and isoquinoline, several distinct bands

are expected. The exact position and intensity of these bands will be influenced by the chloro
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and hydroxyl substituents, which act as auxochromes, potentially causing a bathochromic

(red) shift compared to the parent isoquinoline.[14] The solvent can also influence the λₘₐₓ

values.[15]

Experimental Protocol: UV-Vis Spectroscopy
Sample Preparation:

Prepare a stock solution of 5-Chloroisoquinolin-6-ol in a UV-grade solvent (e.g., ethanol

or acetonitrile) of known concentration.

Perform serial dilutions to obtain a sample with an absorbance value between 0.1 and 1.0

at the expected λₘₐₓ to ensure adherence to the Beer-Lambert law.[1]

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

Acquisition Parameters:

Fill two quartz cuvettes with the pure solvent. Place one in the reference beam path and

one in the sample beam path to record a baseline correction.

Replace the solvent in the sample cuvette with the sample solution.

Scan a wavelength range from 200 to 400 nm.[16]

Data Analysis:

Identify the wavelengths of maximum absorbance (λₘₐₓ).

If the concentration and path length are known, the molar absorptivity (ε) can be

calculated for each absorption band.

Conclusion
This technical guide provides a synthesized, in-depth analysis of the expected spectroscopic

characteristics of 5-Chloroisoquinolin-6-ol. The predicted NMR, MS, IR, and UV-Vis data,

grounded in the established principles of spectroscopy and analysis of analogous compounds,

offer a robust framework for the structural verification and quality control of this important
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heterocyclic compound. The detailed experimental protocols serve as a self-validating system

for researchers to empirically confirm these spectral signatures. A thorough understanding and

application of these spectroscopic techniques are indispensable for advancing the use of 5-
Chloroisoquinolin-6-ol in medicinal chemistry and drug discovery.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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